molecular formula C13H18FN B7903355 N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine

N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine

Cat. No.: B7903355
M. Wt: 207.29 g/mol
InChI Key: NFYYZLGLMMRELZ-UHFFFAOYSA-N
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Description

N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine is an organic compound that belongs to the class of amines It features a cyclopentane ring attached to an amine group, which is further connected to a benzene ring substituted with a fluorine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 2-fluoro-3-methylbenzyl chloride, is reacted with ammonia or an amine to form the corresponding benzylamine.

    Cyclopentylation: The benzylamine intermediate is then reacted with cyclopentyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Solvent choice and purification methods such as recrystallization or chromatography are also crucial.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The fluorine and methyl groups on the benzene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary amines or hydrocarbons.

    Substitution: Formation of various substituted benzylamines or cyclopentanamines.

Scientific Research Applications

N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Mechanism of Action

The mechanism by which N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methyl groups on the benzene ring can enhance binding affinity and selectivity towards specific targets. The cyclopentane ring provides structural rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

  • N-[(2-fluoro-4-methylphenyl)methyl]cyclopentanamine
  • N-[(2-chloro-3-methylphenyl)methyl]cyclopentanamine
  • N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine

Uniqueness: N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the cyclopentane ring also differentiates it from similar compounds with different ring structures, affecting its overall properties and applications.

Properties

IUPAC Name

N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-10-5-4-6-11(13(10)14)9-15-12-7-2-3-8-12/h4-6,12,15H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYYZLGLMMRELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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